Cas no 2402829-32-5 (1H-Pyrazole-4-acetic acid, α-(2-aminoethyl)-, methyl ester, hydrochloride (1:2))
1H-Pyrazole-4-acetic acid, α-(2-aminoethyl)-, methyl ester, hydrochloride (1:2) Chemical and Physical Properties
Names and Identifiers
-
- Z3995406122
- EN300-7459700
- methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate dihydrochloride
- Methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate;dihydrochloride
- 2402829-32-5
- 1H-Pyrazole-4-acetic acid, α-(2-aminoethyl)-, methyl ester, hydrochloride (1:2)
-
- Inchi: 1S/C8H13N3O2.2ClH/c1-13-8(12)7(2-3-9)6-4-10-11-5-6;;/h4-5,7H,2-3,9H2,1H3,(H,10,11);2*1H
- InChI Key: MPCQKMQVHDSHAI-UHFFFAOYSA-N
- SMILES: N1C=C(C(CCN)C(OC)=O)C=N1.[H]Cl.[H]Cl
Computed Properties
- Exact Mass: 255.0541321g/mol
- Monoisotopic Mass: 255.0541321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 175
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 81Ų
1H-Pyrazole-4-acetic acid, α-(2-aminoethyl)-, methyl ester, hydrochloride (1:2) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7459700-0.05g |
methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate dihydrochloride |
2402829-32-5 | 95.0% | 0.05g |
$202.0 | 2025-03-11 | |
| Enamine | EN300-7459700-0.1g |
methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate dihydrochloride |
2402829-32-5 | 95.0% | 0.1g |
$301.0 | 2025-03-11 | |
| Enamine | EN300-7459700-0.25g |
methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate dihydrochloride |
2402829-32-5 | 95.0% | 0.25g |
$431.0 | 2025-03-11 | |
| Enamine | EN300-7459700-0.5g |
methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate dihydrochloride |
2402829-32-5 | 95.0% | 0.5g |
$679.0 | 2025-03-11 | |
| Enamine | EN300-7459700-1.0g |
methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate dihydrochloride |
2402829-32-5 | 95.0% | 1.0g |
$871.0 | 2025-03-11 | |
| Enamine | EN300-7459700-2.5g |
methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate dihydrochloride |
2402829-32-5 | 95.0% | 2.5g |
$1707.0 | 2025-03-11 | |
| Enamine | EN300-7459700-5.0g |
methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate dihydrochloride |
2402829-32-5 | 95.0% | 5.0g |
$2525.0 | 2025-03-11 | |
| Enamine | EN300-7459700-10.0g |
methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate dihydrochloride |
2402829-32-5 | 95.0% | 10.0g |
$3746.0 | 2025-03-11 | |
| Aaron | AR028FNN-50mg |
methyl4-amino-2-(1H-pyrazol-4-yl)butanoatedihydrochloride |
2402829-32-5 | 95% | 50mg |
$303.00 | 2025-02-16 | |
| Aaron | AR028FNN-100mg |
methyl4-amino-2-(1H-pyrazol-4-yl)butanoatedihydrochloride |
2402829-32-5 | 95% | 100mg |
$439.00 | 2025-02-16 |
1H-Pyrazole-4-acetic acid, α-(2-aminoethyl)-, methyl ester, hydrochloride (1:2) Related Literature
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 1H-Pyrazole-4-acetic acid, α-(2-aminoethyl)-, methyl ester, hydrochloride (1:2)
1H-Pyrazole-4-acetic acid, α-(2-aminoethyl)-, methyl ester, hydrochloride (1:2): A Multifunctional Compound with Promising Therapeutic Potential
1H-Pyrazole-4-acetic acid, α-(2-aminoethyl)-, methyl ester, hydrochloride (1:2) is a derivative of pyrazole, a heterocyclic compound with a five-membered ring containing two nitrogen atoms. This compound, with the CAS number 2402829-32-5, represents a unique molecular scaffold that combines structural elements of pyrazole, aminoethyl, and ester functionalities. Its hydrochloride salt form (1:2 ratio) enhances solubility and bioavailability, making it a valuable candidate for pharmaceutical development. Recent studies have highlighted its potential in modulating inflammatory pathways and targeting metabolic disorders, positioning it as a promising molecule for further exploration in drug discovery.
1H-Pyrazole-4-acetic acid is a key structural component of this compound, contributing to its ability to interact with various biological targets. The α-(2-aminoethyl) group introduces a polar, flexible chain that may enhance molecular recognition at receptor sites. The methyl ester functionality provides a carboxylic acid derivative, which can be hydrolyzed to release active metabolites. The hydrochloride (1:2) salt form ensures stability under physiological conditions while improving aqueous solubility, a critical factor for oral administration. These structural features collectively define the compound’s pharmacological profile and its suitability for therapeutic applications.
Recent research has demonstrated the 1H-Pyrazole-4-acetic acid-based derivatives, including the α-(2-aminoethyl) variant, as potential modulators of pro-inflammatory cytokine signaling. A 2023 study published in Journal of Medicinal Chemistry reported that this compound exhibits significant inhibition of IL-6 and TNF-α production in lipopolysaccharide-stimulated macrophages. The mechanism of action involves the disruption of NF-κB signaling pathways, a critical regulator of inflammation. These findings underscore the compound’s potential in treating autoimmune diseases and inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
The methyl ester group in 1H-Pyrazole-4-acetic acid, α-(2-aminoethyl)- may also contribute to its metabolic activity. In vitro studies have shown that the compound undergoes hydrolysis to release pyrazole-4-carboxylic acid, which can interact with histone deacetylases (HDACs) and influence gene expression. This dual functionality���acting as both a cytokine inhibitor and a HDAC modulator—suggests broader therapeutic applications, including the treatment of neurodegenerative disorders and cancer. A 2024 preclinical study in Cell Reports highlighted its ability to induce apoptosis in pancreatic cancer cells by targeting the p53 pathway, further expanding its potential as an antitumor agent.
The hydrochloride (1:2) salt form of 1H-Pyraz, α-(2-aminoethyl)-, methyl ester has been optimized for pharmaceutical formulations. Its solubility profile allows for the development of sustained-release dosage forms, which could improve patient compliance and reduce dosing frequency. Additionally, the salt form exhibits enhanced stability in gastric environments, a critical factor for oral bioavailability. These properties make it a suitable candidate for further preclinical and clinical evaluation, particularly in the context of chronic inflammatory diseases and oncology.
Current research is also exploring the 1H-Pyrazole-4-acetic acid scaffold for its potential in targeting metabolic syndrome. A 2023 study in Diabetes Research and Clinical Practice demonstrated that this compound can modulate insulin sensitivity by interacting with peroxisome proliferator-activated receptors (PPARs). The α-(2-aminoethyl) moiety may enhance ligand binding affinity, while the methyl ester group could influence metabolic flux through its hydrolytic activity. These findings suggest potential applications in the management of type 2 diabetes and obesity-related complications.
In conclusion, 1H-Pyrazole-4-acetic acid, α-(2-aminoethyl)-, methyl ester, hydrochloride (1:2) represents a versatile molecular platform with diverse therapeutic implications. Its structural features, including the pyrazole ring, aminoethyl chain, and methyl ester functionality, enable it to modulate inflammatory pathways, target metabolic disorders, and exhibit antitumor activity. Ongoing research into its pharmacological mechanisms and formulation properties continues to highlight its potential as a candidate for innovative drug development across multiple therapeutic areas.
2402829-32-5 (1H-Pyrazole-4-acetic acid, α-(2-aminoethyl)-, methyl ester, hydrochloride (1:2)) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)